molecular formula C9H11NO2 B13024643 2-(5-Amino-2-methylphenyl)acetic acid

2-(5-Amino-2-methylphenyl)acetic acid

Cat. No.: B13024643
M. Wt: 165.19 g/mol
InChI Key: KCBKOXJEJQVOJK-UHFFFAOYSA-N
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Description

2-(5-Amino-2-methylphenyl)acetic acid is a phenylacetic acid derivative featuring a methyl group at the 2-position and an amino group at the 5-position of the aromatic ring. The amino and methyl substituents influence its electronic, steric, and solubility properties, making it a versatile building block in drug discovery .

Properties

IUPAC Name

2-(5-amino-2-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-2-3-8(10)4-7(6)5-9(11)12/h2-4H,5,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBKOXJEJQVOJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-2-methylphenyl)acetic acid can be achieved through several methods. One common approach involves the nitration of 2-methylphenylacetic acid, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid to yield the desired amino compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization and chromatography may be employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-2-methylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Iron powder and hydrochloric acid.

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

    Oxidation: 2-(5-Nitro-2-methylphenyl)acetic acid.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

It appears that "2-(5-Amino-2-methylphenyl)acetic acid" is not extensively documented in the provided search results. However, the search results do provide information on related compounds and their applications, which may be relevant.

Here's what can be gathered from the search results:

1. Derivatives and Related Compounds:

  • 2-Amino-5-aminomethyl-phenol derivatives: These compounds are used in oxidative coloring agents for keratin fibers like hair, providing bright blond to gold color shades with good wash, light, and rubbing fastness . These derivatives can be prepared through reductive amination or condensation reactions .
  • 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic acid: This is a metabolite of the drug 5-APB, and a six-step synthesis for it has been presented . The synthesis involves methylation .
  • (S)-2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochloride: This compound is listed in PubChem with its structure, chemical names, and physical and chemical properties .
  • 5-Amino-2-methylphenol: This compound is used in the synthesis of other compounds, such as 5-Bromo-2-methylphenol .

2. Applications of Related Compounds:

  • Antitumor Activity: 2-(4-amino-3-methylphenyl)benzothiazole and its derivatives have shown antitumor activity in breast, colon, and ovarian xenograft studies . Specifically, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has demonstrated significant retardation of tumor growth in breast and ovarian xenografts .
  • Pirin Ligands: Bisamide (CCT245232), a chemical probe, was identified as a potent hit in a kinase-focused screen . It acts as an orally bioavailable pirin ligand .

3. Synthesis Methods:

  • The search results detail synthesis methods for related compounds, which may provide insights into potential synthesis routes for "this compound" [2, 5]. For example, reductive amination and condensation reactions are mentioned for synthesizing 2-amino-5-aminomethyl-phenol derivatives .

Summary Table: Related Compounds and Their Applications

CompoundApplication/Relevance
2-Amino-5-aminomethyl-phenol derivativesOxidative hair coloring agents
2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic acidMetabolite of 5-APB
(S)-2-Amino-2-(5-fluoro-2-methylphenyl)acetic acid hydrochlorideListed in PubChem; potential uses in research
5-Amino-2-methylphenolIntermediate in the synthesis of other compounds
2-(4-amino-3-methylphenyl)benzothiazole derivativesAntitumor activity in breast, colon, and ovarian cancers
Bisamide (CCT245232)Orally bioavailable pirin ligand

Mechanism of Action

The mechanism of action of 2-(5-Amino-2-methylphenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

The biological and chemical properties of phenylacetic acid derivatives are highly dependent on substituent type, position, and overall molecular geometry. Below is a comparative analysis of 2-(5-Amino-2-methylphenyl)acetic acid and its analogs:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula Substituents (Position) Key Properties/Activities
This compound C₉H₁₁NO₂ NH₂ (5), CH₃ (2) Intermediate for pharmaceuticals
2-(2-Amino-5-fluorophenyl)acetic acid C₈H₈FNO₂ NH₂ (2), F (5) Moderate antimicrobial activity
2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid hydrochloride C₉H₁₀ClFNO₃ NH₂ (2), F (5), OCH₃ (2) Enhanced metabolic stability
2-(2-Bromo-5-methylphenyl)acetic acid C₉H₉BrO₂ Br (2), CH₃ (5) Steric hindrance in substitution reactions
Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride C₁₁H₁₄ClFNO₂ NH₂ (2), F (5), CH₃ (2), ester Chiral center; enantiomer-specific activity
Ethyl 2-(5-amino-2-methylphenyl)acetate C₁₁H₁₅NO₂ NH₂ (5), CH₃ (2), ethyl ester Ester precursor for drug synthesis

Key Findings from Comparative Studies

Substituent Position and Electronic Effects: Moving the amino group from the 5- to the 2-position (e.g., 2-(2-Amino-5-fluorophenyl)acetic acid) reduces antimicrobial efficacy, highlighting the importance of substitution patterns . Methoxy groups (e.g., in 2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid) enhance metabolic stability due to reduced oxidative degradation .

Steric and Steric Effects: Bromine at the 2-position (e.g., 2-(2-Bromo-5-methylphenyl)acetic acid) introduces steric hindrance, slowing nucleophilic substitution reactions compared to non-brominated analogs .

Chirality and Biological Activity: Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate hydrochloride demonstrates enantiomer-specific interactions, underscoring the role of stereochemistry in drug design .

Ester vs. Acid Forms: Ethyl and methyl esters (e.g., Ethyl 2-(5-amino-2-methylphenyl)acetate) are lipophilic intermediates that improve solubility during synthesis but require hydrolysis to the carboxylic acid form for biological activity .

Biological Activity

2-(5-Amino-2-methylphenyl)acetic acid, also known as a derivative of phenylalanine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to various pharmacologically active agents and has been investigated for its antimicrobial, anti-inflammatory, and neuroprotective properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

Chemical Structure

The chemical structure of this compound is characterized by an amino group attached to a methyl-substituted phenyl ring, linked to an acetic acid moiety. This structure contributes to its interactions with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various derivatives showed that certain analogs demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity Against Gram-positiveActivity Against Gram-negativeInhibition Zone (mm)
Compound AYesWeak>15
Compound BModerateYes12-15
Compound CWeakNo<10

Note: The above data is derived from comparative studies on related compounds and illustrates the potential activity of structurally similar agents.

Anti-inflammatory Properties

In addition to antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. Compounds with similar structures have shown efficacy in reducing inflammation markers in vitro and in vivo.

Case Study: In Vivo Anti-inflammatory Activity

A study conducted on rats with induced inflammatory conditions demonstrated that treatment with a compound analogous to this compound resulted in a significant reduction in inflammatory cytokines compared to control groups. The results indicated a dose-dependent response, suggesting potential therapeutic applications in inflammatory diseases.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound derivatives. These compounds have been shown to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative disorders such as Alzheimer's disease.

Table 2: AChE Inhibition Potency

CompoundIC50 (µM)
Compound D0.10 ± 0.05
Compound E1.90 ± 0.10
Compound F3.20 ± 0.10

Note: IC50 values represent the concentration required to inhibit enzyme activity by 50%.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications on the phenyl ring and the acetic acid moiety. Variations in substituents have been shown to alter potency and selectivity towards specific biological targets.

Key Findings:

  • Substituent Variability : Different functional groups on the phenyl ring can enhance or diminish biological activity.
  • Positioning Effects : The position of substituents relative to the amino group significantly impacts the compound's interaction with target enzymes.

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